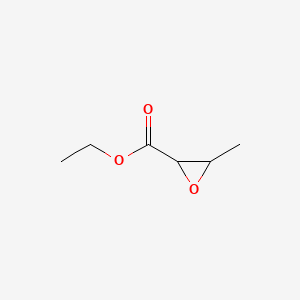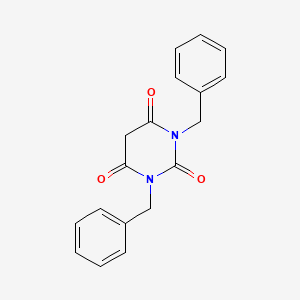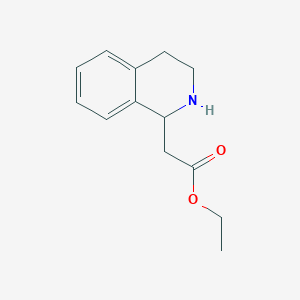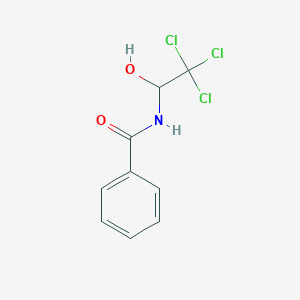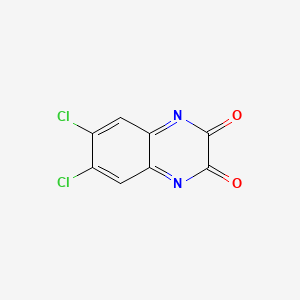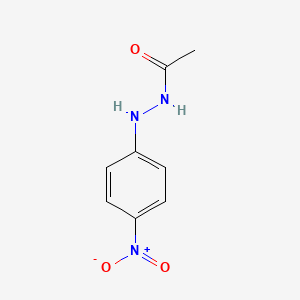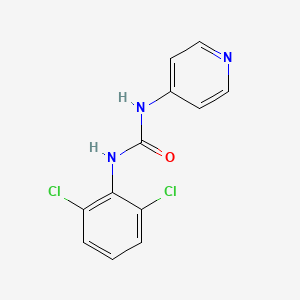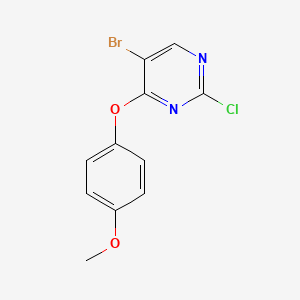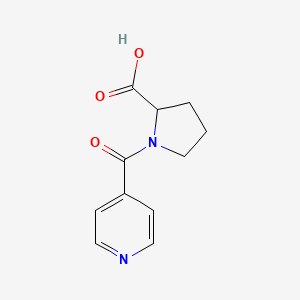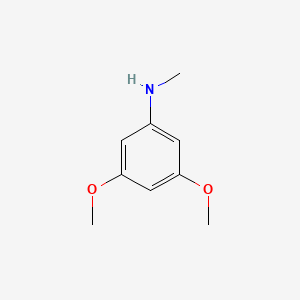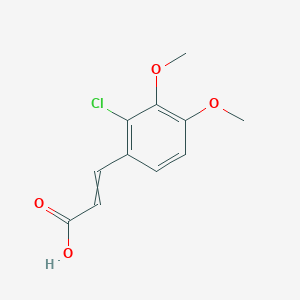
3-(2-chloro-3,4-dimethoxyphenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(2-Chloro-3,4-dimethoxyphenyl)acrylic acid is an organic compound with the molecular formula C11H11ClO4 It is a derivative of cinnamic acid, characterized by the presence of a chloro and two methoxy groups on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-3,4-dimethoxyphenyl)acrylic acid typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like piperidine or pyridine to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
化学反応の分析
Types of Reactions
3-(2-Chloro-3,4-dimethoxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the acrylic acid moiety to a single bond, forming saturated derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in solvents like ethanol.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents.
Major Products
Oxidation: Formation of 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid.
Reduction: Formation of 3-(2-chloro-3,4-dimethoxyphenyl)propanoic acid.
Substitution: Formation of 3-(2-amino-3,4-dimethoxyphenyl)acrylic acid or 3-(2-thio-3,4-dimethoxyphenyl)acrylic acid.
科学的研究の応用
3-(2-Chloro-3,4-dimethoxyphenyl)acrylic acid is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Employed in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-(2-chloro-3,4-dimethoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
類似化合物との比較
Similar Compounds
3-(3,4-Dimethoxyphenyl)acrylic acid: Lacks the chloro group, resulting in different chemical reactivity and biological activity.
3-(2-Chloro-4-methoxyphenyl)acrylic acid: Similar structure but with only one methoxy group, affecting its properties and applications.
Uniqueness
3-(2-Chloro-3,4-dimethoxyphenyl)acrylic acid is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
特性
分子式 |
C11H11ClO4 |
|---|---|
分子量 |
242.65 g/mol |
IUPAC名 |
3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H11ClO4/c1-15-8-5-3-7(4-6-9(13)14)10(12)11(8)16-2/h3-6H,1-2H3,(H,13,14) |
InChIキー |
JIPTVEJKXDVECY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)O)Cl)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
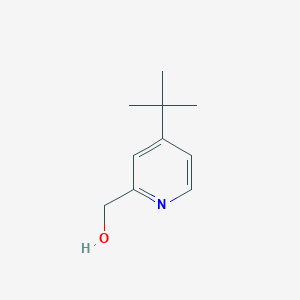
![8-chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B8809009.png)
